(3-Methoxydodecyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxydodecyl)benzene: is an organic compound characterized by a benzene ring substituted with a 3-methoxydodecyl group. This compound falls under the category of alkylbenzenes, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxydodecyl)benzene typically involves the alkylation of benzene with a suitable alkyl halide. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3-methoxydodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: (3-Methoxydodecyl)benzene undergoes various chemical reactions, including:
Oxidation: The benzylic position (carbon directly attached to the benzene ring) is susceptible to oxidation.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution reactions such as nitration, sulfonation, and halogenation.
Major Products: The major products formed from these reactions include benzoic acid derivatives, substituted benzene compounds, and reduced alkylbenzenes .
Scientific Research Applications
Chemistry: In chemistry, (3-Methoxydodecyl)benzene is used as a precursor for the synthesis of various functionalized benzene derivatives. It serves as an intermediate in organic synthesis and is utilized in the development of new materials and compounds .
Biology: In biological research, this compound is studied for its potential interactions with biological membranes and its role in modulating membrane properties. It is also investigated for its antimicrobial properties and potential use in drug delivery systems .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its role as a drug carrier and its ability to enhance the solubility and bioavailability of poorly soluble drugs .
Industry: Industrially, this compound is used in the production of surfactants, lubricants, and other specialty chemicals. Its unique properties make it suitable for applications in the formulation of detergents, emulsifiers, and dispersants .
Mechanism of Action
The mechanism of action of (3-Methoxydodecyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and the long alkyl chain contribute to its hydrophobic interactions with lipid bilayers, affecting membrane fluidity and permeability. This compound can also undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile, attacking electrophilic species .
Comparison with Similar Compounds
- (3-Methoxyphenyl)benzene
- (3-Methoxypropyl)benzene
- (3-Methoxybutyl)benzene
Comparison: Compared to other similar compounds, (3-Methoxydodecyl)benzene has a longer alkyl chain, which enhances its hydrophobicity and affects its solubility and interaction with lipid membranes. This unique feature makes it particularly useful in applications requiring strong hydrophobic interactions, such as in surfactants and drug delivery systems .
Properties
CAS No. |
920753-76-0 |
---|---|
Molecular Formula |
C19H32O |
Molecular Weight |
276.5 g/mol |
IUPAC Name |
3-methoxydodecylbenzene |
InChI |
InChI=1S/C19H32O/c1-3-4-5-6-7-8-12-15-19(20-2)17-16-18-13-10-9-11-14-18/h9-11,13-14,19H,3-8,12,15-17H2,1-2H3 |
InChI Key |
HFDYPMAXFWHIOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CCC1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.